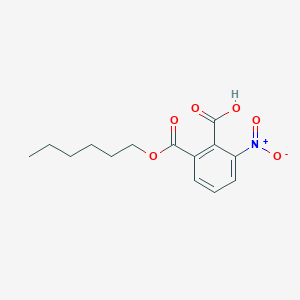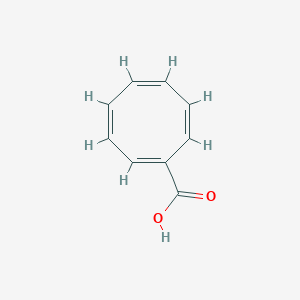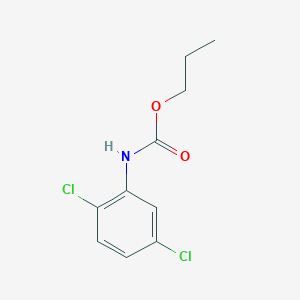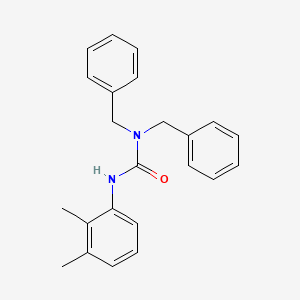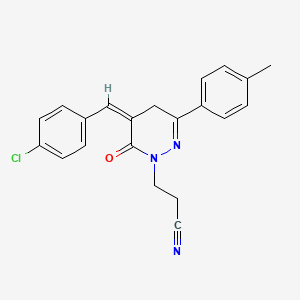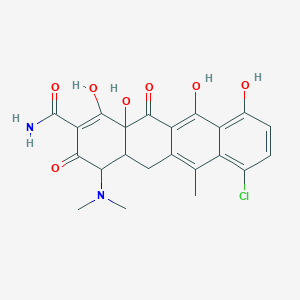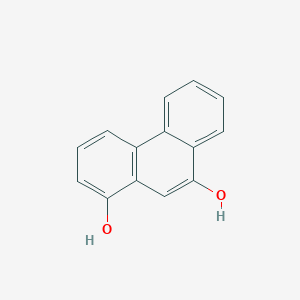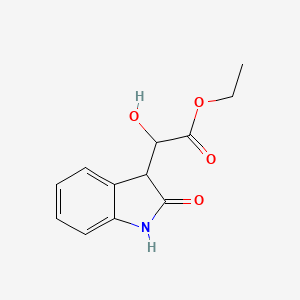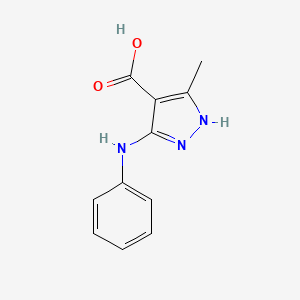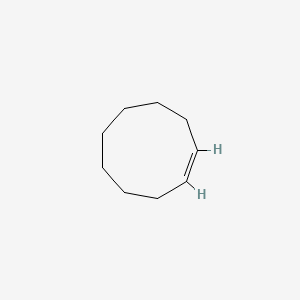
Cyclononene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclononene is a cycloalkene with a nine-membered ring, characterized by the molecular formula C₉H₁₆ . . This compound is notable for its unique ring structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nine-membered carbocycles like cyclononene is challenging due to the high ring strain associated with their formation . There are two primary strategies for synthesizing this compound:
Ring-Expansion of Smaller Rings: This method involves the expansion of smaller cycloalkanes to form the nine-membered ring. For example, cyclooctene can be expanded to this compound through various chemical reactions.
Direct Cyclization of Acyclic Precursors: This approach involves the cyclization of linear precursors under specific conditions to form the nine-membered ring.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and low yield of the synthesis processes. methods such as vacuum pyrolysis of thorium salts of acyclic dicarboxylic acids at high temperatures (300–500 °C) have been explored .
Chemical Reactions Analysis
Types of Reactions
Cyclononene undergoes various chemical reactions, including:
Hydrogenation: this compound can be hydrogenated to form cyclononane.
Oxidation: this compound can be oxidized to form cyclononanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where this compound reacts with halogens to form halocyclononenes.
Common Reagents and Conditions
Hydrogenation: Palladium or platinum catalysts, high pressure, and temperature.
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) and appropriate solvents.
Major Products
Hydrogenation: Cyclononane
Oxidation: Cyclononanone and other oxygenated derivatives
Substitution: Halocyclononenes
Scientific Research Applications
Cyclononene has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclononene and its derivatives involves interactions with various molecular targets and pathways. For example, in photolysis reactions, this compound undergoes intramolecular hydrogen transfer reactions, leading to the formation of bicyclononanes . These reactions are influenced by the compound’s ring structure and the presence of specific functional groups.
Comparison with Similar Compounds
Cyclononene can be compared with other cycloalkenes and cycloalkanes:
Cyclooctene: An eight-membered ring cycloalkene. This compound has a larger ring size, leading to different chemical properties and reactivity.
This compound’s uniqueness lies in its nine-membered ring structure, which imparts distinct chemical properties and reactivity compared to other cycloalkenes and cycloalkanes.
Properties
CAS No. |
933-21-1 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
cyclononene |
InChI |
InChI=1S/C9H16/c1-2-4-6-8-9-7-5-3-1/h1-2H,3-9H2/b2-1- |
InChI Key |
BESIOWGPXPAVOS-UPHRSURJSA-N |
Isomeric SMILES |
C1CCC/C=C\CCC1 |
Canonical SMILES |
C1CCCC=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



